![molecular formula C12H10BrN3OS B4687189 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4687189.png)
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide
Overview
Description
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of thioacetamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the growth of fungi by disrupting the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound results in the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide. One of the directions is to investigate the compound's potential use in combination therapy with other anticancer agents. Another direction is to explore the compound's mechanism of action in more detail. Additionally, the development of new synthetic methods for the compound could improve its bioavailability and efficacy. Finally, the compound's potential use in the treatment of neurodegenerative diseases warrants further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential in scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound could lead to the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases.
Scientific Research Applications
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit anticancer, antifungal, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)10-5-6-15-12(16-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNUROGVQVAPGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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